Fmoc-Leu-OPfp, also known as N-alpha-(9-Fluorenylmethoxycarbonyl)-L-leucine pentafluorophenyl ester, is a key building block used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a powerful technique for efficiently creating peptides, which are chains of amino acids. These chains play crucial roles in various biological processes and have numerous applications in drug discovery and development [].
Fmoc-Leu-OPfp possesses two important functional groups:
Fmoc-Leu-OPfp, or Fmoc-L-Leucine 9-fluorenylmethyloxycarbonyl phenylphosphonate, is a derivative of the amino acid leucine. It is characterized by the presence of a 9-fluorenylmethyloxycarbonyl protecting group and a phenylphosphonate moiety. This compound is primarily utilized in peptide synthesis due to its ability to facilitate the formation of peptide bonds while protecting the amino group of leucine. The molecular formula for Fmoc-Leu-OPfp is C28H31NO5, and it has a molecular weight of approximately 465.55 g/mol .
Fmoc-Leu-OPfp does not have a direct mechanism of action in biological systems. Its primary function is as a building block for peptide synthesis. The specific action of the resulting peptide depends on its sequence and structure.
The general reaction scheme for using Fmoc-Leu-OPfp in peptide synthesis involves:
While Fmoc-Leu-OPfp itself may not exhibit significant biological activity, its parent compound, leucine, plays a crucial role in protein synthesis and metabolism. Leucine is known to stimulate muscle protein synthesis and is involved in various metabolic pathways. The incorporation of Fmoc-Leu into peptides can enhance their biological functions, making it a valuable compound in drug development and therapeutic applications .
The synthesis of Fmoc-Leu-OPfp typically involves several steps:
These methods ensure that the compound retains its stability and reactivity necessary for effective use in peptide synthesis .
Fmoc-Leu-OPfp is primarily used in:
Studies involving Fmoc-Leu-OPfp often focus on its interactions within peptide sequences and how these influence biological activity. Research has shown that peptides containing leucine residues can exhibit enhanced stability and bioactivity due to their hydrophobic nature, which aids in folding and interaction with cellular membranes .
Several compounds share structural similarities with Fmoc-Leu-OPfp, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-Ala-OH | Aliphatic Amino Acid | Smaller side chain; less hydrophobic |
Fmoc-Ile-OH | Aliphatic Amino Acid | Branched chain; higher hydrophobicity |
Fmoc-Val-OH | Aliphatic Amino Acid | Similar to leucine but smaller |
Boc-Leu-OH | Aliphatic Amino Acid | Uses Boc protection instead of Fmoc |
Fmoc-Leu-OPfp stands out due to its unique combination of the Fmoc protecting group with a phenylphosphonate moiety, enhancing its reactivity in peptide synthesis compared to other derivatives like Boc-Leu-OH, which lacks this additional functionality .
The development of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine pentafluorophenyl ester emerged from the convergence of two significant advances in peptide chemistry: the introduction of the fluorenylmethoxycarbonyl protecting group and the recognition of pentafluorophenyl esters as superior activating agents. The fluorenylmethoxycarbonyl protecting group was first introduced as a base-labile amine protecting group that offered distinct advantages over traditional protecting strategies. Its stability toward acids and hydrolysis, combined with selective removal by weak bases such as piperidine, revolutionized solid-phase peptide synthesis protocols by eliminating the need for harsh acidic deprotection conditions.
The incorporation of pentafluorophenyl activation into amino acid chemistry represented a parallel breakthrough in addressing the persistent challenges of racemization and incomplete coupling that plagued conventional peptide synthesis methods. Early investigations into active esters demonstrated that pentafluorophenyl derivatives exhibited exceptional reactivity toward nucleophiles while maintaining structural stability. The systematic development of pentafluorophenyl esters as coupling reagents was first demonstrated by Atherton and Sheppard in 1985, who established their utility in solid-phase peptide synthesis by successfully preparing decapeptide and dodecapeptide sequences.
The specific synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine pentafluorophenyl ester required careful optimization of reaction conditions to preserve both the protecting group integrity and the activated ester functionality. The compound was first prepared as part of comprehensive studies evaluating fluorenylmethoxycarbonyl-protected amino acid pentafluorophenyl esters for peptide synthesis applications. These investigations revealed that the combination of fluorenylmethoxycarbonyl protection with pentafluorophenyl activation created amino acid derivatives with superior handling characteristics and coupling efficiency compared to existing methodologies.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine pentafluorophenyl ester occupies a critical position in modern peptide synthesis due to its unique combination of protective and activating functionalities. The significance of this compound extends beyond its role as a simple building block, encompassing fundamental improvements in peptide synthesis efficiency, stereochemical integrity, and reaction selectivity. The fluorenylmethoxycarbonyl group provides temporary protection of the alpha-amino group, enabling controlled elongation of peptide chains through sequential coupling reactions. This protecting group's base-labile nature allows for mild deprotection conditions using piperidine in dimethylformamide, which preserves sensitive functional groups and minimizes side chain modifications.
The pentafluorophenyl ester functionality imparts exceptional reactivity toward amino nucleophiles, facilitating rapid and efficient amide bond formation under mild conditions. Research has demonstrated that pentafluorophenyl esters exhibit significantly enhanced coupling rates compared to conventional carbodiimide-based methods, often achieving complete coupling within minutes rather than hours. This enhanced reactivity translates directly into improved peptide synthesis outcomes, including reduced reaction times, minimized side product formation, and enhanced overall yields.
The compound's significance is further amplified by its role in addressing the persistent challenge of racemization during peptide synthesis. Traditional coupling methods often involve overactivation of carboxylic acid groups, leading to formation of symmetric anhydrides and subsequent racemization at the coupling site. The controlled reactivity of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine pentafluorophenyl ester minimizes these side reactions by providing a pre-activated species with optimal reactivity for nucleophilic attack without excessive activation energy that could promote racemization pathways.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine pentafluorophenyl ester represents a complex organic molecule requiring precise nomenclature to accurately convey its structural features and stereochemical characteristics. The systematic International Union of Pure and Applied Chemistry name for this compound is (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate, which explicitly describes each structural component and stereochemical designation. This nomenclature reflects the compound's classification as an ester derivative of L-leucine bearing both fluorenylmethoxycarbonyl protection at the amino group and pentafluorophenyl activation at the carboxyl group.
The molecular formula C27H22F5NO4 indicates a molecular weight of 519.5 g/mol, making it a relatively large molecule by amino acid derivative standards. The structural complexity arises from the integration of three distinct molecular frameworks: the leucine amino acid core, the fluorenylmethoxycarbonyl protecting group, and the pentafluorophenyl activating group. Each component contributes specific properties that collectively define the compound's behavior in peptide synthesis applications.
The stereochemical designation (2S) indicates the natural L-configuration of the leucine residue, which is preserved throughout the synthetic modifications. This stereochemical integrity is crucial for maintaining the biological activity and structural properties of peptides synthesized using this building block. The compound's classification extends beyond simple amino acid derivatives to encompass both protected amino acids and active esters, representing a convergence of protective and activating strategies in a single molecular entity.
Alternative nomenclatures commonly encountered in the literature include the abbreviated form Fmoc-Leu-OPfp, which concisely conveys the key structural features while maintaining clarity for practitioners familiar with peptide synthesis conventions. Additional synonyms include Fmoc-L-Leu-OPfp and N-alpha-Fmoc-L-leucine pentafluorophenyl ester, all referring to the same chemical entity but emphasizing different aspects of its structure or stereochemistry.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine pentafluorophenyl ester occupies a prominent position within the broader family of activated amino acid esters, representing an optimized balance of reactivity, stability, and selectivity that has established it as a standard in peptide synthesis protocols. The activated ester family encompasses a diverse range of compounds designed to enhance the inherent reactivity of amino acid carboxyl groups toward nucleophilic attack, thereby facilitating efficient amide bond formation under mild conditions. Within this family, pentafluorophenyl esters have emerged as particularly effective activating agents due to their exceptional leaving group ability and resistance to unwanted side reactions.
The classification of activated esters is based on the electron-withdrawing capacity of the alcohol component, with pentafluorophenol representing one of the most effective activating alcohols available. Comparative studies have demonstrated that pentafluorophenyl esters exhibit superior reactivity compared to other activated ester variants, including para-nitrophenyl esters, N-hydroxysuccinimide esters, and benzotriazole esters. This enhanced reactivity stems from the strong electron-withdrawing effect of the five fluorine substituents, which significantly destabilize the ester bond and promote nucleophilic substitution reactions.
The integration of fluorenylmethoxycarbonyl protection with pentafluorophenyl activation creates a synergistic combination that addresses multiple challenges in peptide synthesis. While the activated ester functionality provides enhanced coupling efficiency, the protecting group ensures chemoselectivity by preventing unwanted reactions at the amino terminus. This dual functionality distinguishes N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine pentafluorophenyl ester from simpler activated esters that lack protective functionality.
Recent advances in activated ester chemistry have explored alternative activating groups, including perfluoropyridyl and other perfluoroaryl derivatives, but pentafluorophenyl esters continue to represent the gold standard for routine peptide synthesis applications. The compound's position in this family is further strengthened by its commercial availability, ease of handling, and compatibility with standard peptide synthesis protocols and equipment.
Fluorenylmethoxycarbonyl-leucine pentafluorophenyl ester, designated by the molecular formula C₂₇H₂₂F₅NO₄, represents a sophisticated chemical compound utilized extensively in peptide synthesis applications [1] [9] [13]. The compound possesses a molecular weight of 519.47 grams per mole, with the Chemical Abstracts Service registry number 86060-88-0 [1] [9] [13]. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate [11] [20].
The structural architecture of this compound comprises three distinct functional domains that contribute to its chemical behavior and synthetic utility [1] [9]. The fluorenylmethoxycarbonyl protecting group forms the amino-terminal protection system, featuring a characteristic fluorene ring system that provides both steric bulk and unique spectroscopic properties [21] [35]. The central leucine residue maintains the natural amino acid backbone with its characteristic isobutyl side chain, preserving the stereochemical integrity essential for peptide synthesis applications [6] [29]. The carboxyl-terminal pentafluorophenyl ester serves as the activated leaving group, significantly enhancing the electrophilic character of the carbonyl carbon for nucleophilic attack during coupling reactions [22] [34].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₇H₂₂F₅NO₄ | [1] [9] [13] |
Molecular Weight | 519.47 g/mol | [1] [9] [13] |
Chemical Abstracts Service Number | 86060-88-0 | [1] [9] [13] |
International Union of Pure and Applied Chemistry Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | [11] [20] |
Molecular Descriptor Language Number | MFCD00065658 | [13] |
The physical properties of fluorenylmethoxycarbonyl-leucine pentafluorophenyl ester reflect its complex molecular architecture and specialized synthetic applications [13] [23]. The compound typically exists as a white to off-white crystalline powder under standard laboratory conditions, exhibiting characteristic properties consistent with fluorenylmethoxycarbonyl-protected amino acid derivatives [13] [23]. The melting point has not been definitively established in the literature, though related fluorenylmethoxycarbonyl-pentafluorophenyl esters demonstrate melting points in the range of 135-145°C [23].
Solubility characteristics of this compound demonstrate selective dissolution patterns that facilitate its use in peptide synthesis protocols [11] [20] [23]. The molecule exhibits excellent solubility in polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, dichloromethane, chloroform, ethyl acetate, and acetone [11] [23]. These solubility properties enable efficient handling and reaction conditions during solid-phase peptide synthesis procedures [11] [20].
Storage requirements for fluorenylmethoxycarbonyl-leucine pentafluorophenyl ester demand careful attention to temperature control and moisture exclusion [20] [24]. Optimal storage conditions maintain the compound at temperatures between 2-8°C in tightly sealed containers under anhydrous conditions [20] [24]. When prepared as stock solutions, the compound exhibits limited stability, requiring storage at -80°C for periods up to six months or at -20°C for maximum periods of one month [20].
Property | Value | Reference |
---|---|---|
Physical State | White to off-white crystalline powder | [13] [23] |
Storage Temperature | 2-8°C (solid), -80°C to -20°C (solution) | [20] [24] |
Solubility | Excellent in dimethylformamide, dimethyl sulfoxide, dichloromethane, chloroform, ethyl acetate, acetone | [11] [23] |
Solution Stability | 6 months at -80°C, 1 month at -20°C | [20] |
The spectroscopic characteristics of fluorenylmethoxycarbonyl-leucine pentafluorophenyl ester provide definitive identification methods and structural confirmation through multiple analytical techniques [13] [18]. The fluorenylmethoxycarbonyl protecting group contributes distinctive ultraviolet absorption properties, with strong absorption in the ultraviolet region that proves valuable for spectrophotometric monitoring of coupling and deprotection reactions [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through multinuclear analysis [5] [19]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns corresponding to the fluorene aromatic protons, the leucine aliphatic protons, and the distinctive methylene bridge connecting the fluorene system to the carbamate functionality [5] [19]. The pentafluorophenyl ester contributes unique fluorine nuclear magnetic resonance signals that facilitate structural verification and purity assessment [18] [30].
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [15] [18]. The carbamate carbonyl stretch typically appears in the region of 1650-1700 cm⁻¹, while the ester carbonyl exhibits absorption around 1750-1780 cm⁻¹ [15] [18]. The pentafluorophenyl ring system contributes distinctive carbon-fluorine stretching modes in the 1000-1300 cm⁻¹ region [18].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern analysis for structural verification [17]. Electrospray ionization mass spectrometry typically generates molecular ion peaks corresponding to the protonated molecular species at mass-to-charge ratio 520, with characteristic fragmentation patterns reflecting loss of the fluorenylmethoxycarbonyl group and pentafluorophenol [17].
Spectroscopic Method | Key Characteristics | Reference |
---|---|---|
Ultraviolet-Visible | Strong absorption due to fluorenylmethoxycarbonyl group | [6] |
Proton Nuclear Magnetic Resonance | Aromatic fluorene signals, aliphatic leucine signals, methylene bridge | [5] [19] |
Fluorine Nuclear Magnetic Resonance | Distinctive pentafluorophenyl signals | [18] [30] |
Infrared | Carbamate carbonyl (1650-1700 cm⁻¹), ester carbonyl (1750-1780 cm⁻¹) | [15] [18] |
Mass Spectrometry | Molecular ion at m/z 520, characteristic fragmentation | [17] |
The stereochemical properties of fluorenylmethoxycarbonyl-leucine pentafluorophenyl ester derive from the inherent chirality of the leucine amino acid residue, which maintains its natural L-configuration in this derivative [25] [28] [29]. The amino acid center possesses the absolute stereochemical configuration designated as S according to the Cahn-Ingold-Prelog priority rules, corresponding to the naturally occurring L-leucine stereochemistry [28] [29].
The leucine residue in this compound exhibits the characteristic stereochemical features of natural amino acids, with the amino group, carboxyl group, hydrogen atom, and isobutyl side chain arranged around the central carbon atom in the S-configuration [25] [28]. This stereochemical arrangement places leucine among the vast majority of natural amino acids that adopt the S-configuration under the Cahn-Ingold-Prelog system, with cysteine representing the notable exception due to the sulfur atom's higher atomic number [28].
Optical activity measurements for fluorenylmethoxycarbonyl-leucine derivatives demonstrate characteristic rotation patterns consistent with the L-amino acid configuration [6] [16]. The related compound fluorenylmethoxycarbonyl-leucine-hydroxyl exhibits optical rotation values of [α]₂₀/D = -25° to -26° when measured at concentrations of 1% in dimethylformamide [6] [16]. The pentafluorophenyl ester derivative would be expected to demonstrate similar optical activity patterns, though specific rotation values have not been definitively established in the available literature.
Chiral separation studies involving fluorenylmethoxycarbonyl-protected amino acids have demonstrated successful enantioseparation using cinchona alkaloid-based chiral stationary phases [25]. These investigations reveal that fluorenylmethoxycarbonyl-leucine maintains its stereochemical integrity under typical analytical and synthetic conditions, supporting its utility in asymmetric synthesis applications [25].
Stereochemical Property | Value | Reference |
---|---|---|
Absolute Configuration | S (corresponding to L-leucine) | [28] [29] |
Optical Rotation (related compound) | [α]₂₀/D = -25° to -26° (c=1, dimethylformamide) | [6] [16] |
Chiral Stability | Maintains integrity under analytical conditions | [25] |
Configuration Type | Natural L-amino acid stereochemistry | [28] [29] |
The structural relationship between fluorenylmethoxycarbonyl-leucine pentafluorophenyl ester and fluorenylmethoxycarbonyl-leucine-hydroxyl reveals significant differences in both chemical reactivity and synthetic utility [6] [22] [32]. The fundamental distinction lies in the carboxyl-terminal functionality, where the hydroxyl derivative possesses a free carboxylic acid group while the pentafluorophenyl ester contains an activated ester moiety [6] [22].
Fluorenylmethoxycarbonyl-leucine-hydroxyl, with molecular formula C₂₁H₂₃NO₄ and molecular weight 353.41 grams per mole, represents the direct precursor to the pentafluorophenyl ester derivative [6]. The transformation from the hydroxyl to the pentafluorophenyl ester involves the replacement of the hydroxyl group with the pentafluorophenyl moiety, resulting in a molecular weight increase of 166.06 grams per mole and the incorporation of five fluorine atoms [6] [32].
The reactivity profiles of these two compounds differ substantially in their coupling efficiency and reaction kinetics [22] [32] [34]. The pentafluorophenyl ester demonstrates significantly enhanced electrophilic character at the carbonyl carbon, facilitating rapid nucleophilic attack by amino groups during peptide bond formation [22] [34]. In contrast, the hydroxyl derivative requires additional activation steps using coupling reagents such as dicyclohexylcarbodiimide or similar activating agents to achieve comparable reaction rates [32] [35].
Solubility characteristics also distinguish these two structural variants, with the pentafluorophenyl ester exhibiting enhanced solubility in organic solvents compared to the more polar hydroxyl derivative [6] [23]. This improved solubility profile contributes to more efficient handling and reaction conditions during synthetic procedures [23] [32].
Physical stability considerations reveal that the pentafluorophenyl ester requires more stringent storage conditions due to the activated nature of the ester functionality [6] [20]. While fluorenylmethoxycarbonyl-leucine-hydroxyl demonstrates reasonable stability under ambient conditions, the pentafluorophenyl ester demands refrigerated storage and protection from moisture to prevent hydrolysis [20] [24].
Property | Fluorenylmethoxycarbonyl-Leucine-Hydroxyl | Fluorenylmethoxycarbonyl-Leucine Pentafluorophenyl Ester | Reference |
---|---|---|---|
Molecular Formula | C₂₁H₂₃NO₄ | C₂₇H₂₂F₅NO₄ | [6] [13] |
Molecular Weight | 353.41 g/mol | 519.47 g/mol | [6] [13] |
Carboxyl Functionality | Free carboxylic acid | Activated pentafluorophenyl ester | [6] [22] |
Coupling Reactivity | Requires activation | Direct coupling capability | [22] [34] |
Storage Requirements | Ambient conditions acceptable | Refrigerated storage required | [6] [20] |
Solubility Profile | Moderate organic solvent solubility | Enhanced organic solvent solubility | [6] [23] |
Irritant;Environmental Hazard